molecular formula C7H8FNO B2587585 (R)-1-(2-Fluoropyridin-3-yl)ethanol CAS No. 2227811-28-9

(R)-1-(2-Fluoropyridin-3-yl)ethanol

Cat. No. B2587585
M. Wt: 141.145
InChI Key: JUYIDKNNTBXRHG-RXMQYKEDSA-N
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Description

“®-1-(2-Fluoropyridin-3-yl)ethanol” is a compound that contains a fluoropyridine group and an ethanol group. Fluoropyridines are aromatic compounds that contain a fluorine atom and are often used in pharmaceuticals and agrochemicals due to their biological activity . The “®” indicates that this compound is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms.


Chemical Reactions Analysis

Fluoropyridines are often used as intermediates in the synthesis of more complex compounds. They can undergo various chemical reactions, including coupling reactions, substitutions, and additions .

Scientific Research Applications

Sensitization of Lanthanide(III) Ions in Dinuclear Complexes

The study by Casanovas et al. (2019) presents the formation of dinuclear complexes using 2-fluorobenzoic acid, terpyridine, and various Ln(NO3)3·6H2O salts in an ethanol/water solution. These complexes demonstrate sensitization of 4f–4f transitions in the visible and NIR ranges, with some showing single molecule magnet (SMM) behavior. This research highlights the potential of using fluorinated compounds in creating materials with specific optical and magnetic properties, which could have applications in areas such as sensing, imaging, and data storage (Casanovas et al., 2019).

Dual Emission in Ruthenium(II) Polypyridyl Complex

Keyes (1998) describes a ruthenium(II) polypyridyl complex that exhibits dual emission maxima in an ethanol–methanol solution, suggesting two emitting states. This finding opens up possibilities for the development of new luminescent materials with unique emission characteristics, potentially useful in sensors and optical devices (Keyes, 1998).

RuO2/ZrO2 as Catalyst for Halopyridine Synthesis

Bhaskaruni et al. (2017) utilized ethanol as a solvent and RuO2/ZrO2 as a catalyst to synthesize novel halopyridines efficiently. This method highlights the role of ethanol in facilitating green chemistry approaches, leading to high yields of desired products under moderate conditions, which could be beneficial in pharmaceutical and agrochemical industries (Bhaskaruni et al., 2017).

Schiff Bases for Al3+ Detection

Research by Shweta et al. (2016) developed optical probes for Al3+ detection using Schiff base condensation in an ethanol:water mixture. This work contributes to the field of chemical sensing, particularly in environmental monitoring and industrial process control, by providing a means to detect aluminum ions with high sensitivity and selectivity (Shweta et al., 2016).

Synthesis and Antimicrobial Activity of Halogenated Chromene Derivatives

Mannam et al. (2020) designed and synthesized novel urea/thiourea derivatives starting from 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene in ethanol. The compounds exhibited significant antimicrobial activities, suggesting their potential as lead compounds in developing new antimicrobial agents (Mannam et al., 2020).

Future Directions

The future directions for research on “®-1-(2-Fluoropyridin-3-yl)ethanol” could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and developing more efficient methods for its synthesis .

properties

IUPAC Name

(1R)-1-(2-fluoropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYIDKNNTBXRHG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Fluoropyridin-3-yl)ethanol

CAS RN

2227811-28-9
Record name (1R)-1-(2-fluoropyridin-3-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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